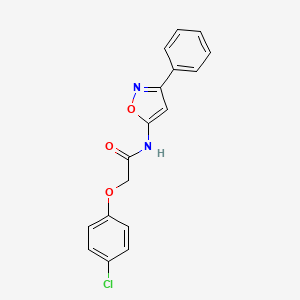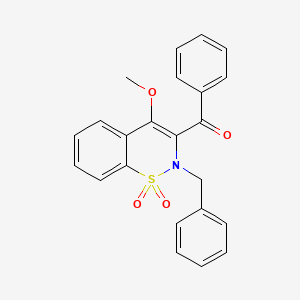![molecular formula C14H21N5O3S B11389332 2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(3,4,5-trimethoxybenzyl)ethanamine](/img/structure/B11389332.png)
2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(3,4,5-trimethoxybenzyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE is a complex organic compound that features a tetrazole ring and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE typically involves multiple steps. One common route includes the formation of the tetrazole ring through a [3+2] cycloaddition reaction between an azide and a nitrile. The trimethoxyphenyl group can be introduced via a nucleophilic substitution reaction. The final step often involves the coupling of the tetrazole derivative with the trimethoxyphenyl derivative under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can significantly reduce production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The tetrazole ring can undergo oxidation reactions, often leading to the formation of N-oxides.
Reduction: Reduction of the tetrazole ring can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy groups of the trimethoxyphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy groups.
Major Products
Oxidation: N-oxides of the tetrazole ring.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, {2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The tetrazole ring is known to mimic the carboxylate group in biological systems, making it a useful pharmacophore in drug design .
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. The tetrazole ring is a common motif in many drugs, and the trimethoxyphenyl group can enhance the compound’s pharmacokinetic properties .
Industry
In the materials science industry, this compound is investigated for its potential use in the development of new materials with unique electronic or optical properties .
Mechanism of Action
The mechanism of action of {2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes or receptors that recognize carboxylate groups, potentially inhibiting or modulating their activity. The trimethoxyphenyl group can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-5-aminotetrazole: Shares the tetrazole ring but lacks the trimethoxyphenyl group.
5-Methyl-1H-tetrazole: Another tetrazole derivative with different substituents.
Trimethoxyphenyl derivatives: Compounds with similar aromatic substitution patterns but different functional groups.
Uniqueness
The uniqueness of {2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE lies in its combination of the tetrazole ring and the trimethoxyphenyl group. This dual functionality allows it to participate in a wide range of chemical reactions and interact with diverse biological targets, making it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C14H21N5O3S |
|---|---|
Molecular Weight |
339.42 g/mol |
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C14H21N5O3S/c1-19-14(16-17-18-19)23-6-5-15-9-10-7-11(20-2)13(22-4)12(8-10)21-3/h7-8,15H,5-6,9H2,1-4H3 |
InChI Key |
DOZZBEVZYOSCIQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)SCCNCC2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11389249.png)

![5-butyl-3-tert-butyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11389253.png)
![1-(4-chlorophenyl)-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11389256.png)

![2-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-6-methyl-4H-chromen-4-one](/img/structure/B11389272.png)
![6-[(E)-2-(4-chlorophenyl)ethenyl]-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11389276.png)
![N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide](/img/structure/B11389287.png)
![3-[(acetyloxy)methyl]-7-{[(1-ethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11389298.png)


![5-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11389318.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B11389323.png)
![2-(4-chlorophenyl)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11389324.png)
